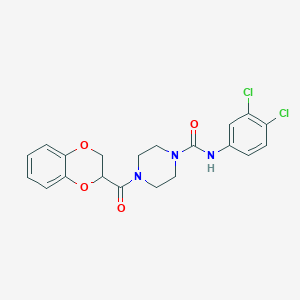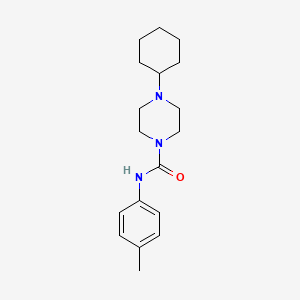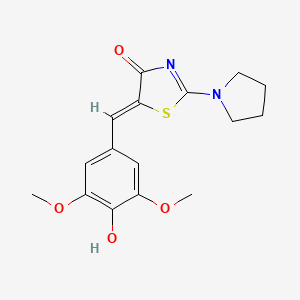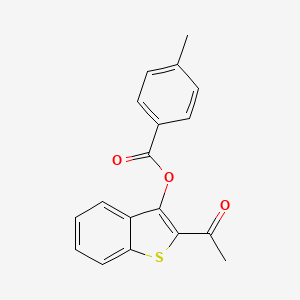![molecular formula C24H28N4O3 B10863656 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide](/img/structure/B10863656.png)
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone.
Introduction of the 4-methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.
Acetohydrazide formation: The final step involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetohydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetohydrazides.
Scientific Research Applications
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide: shares structural similarities with other dibenzo[b,e][1,4]diazepine derivatives.
Other Similar Compounds: Compounds such as clozapine and olanzapine, which also contain the dibenzo[b,e][1,4]diazepine core.
Uniqueness
Unique Structural Features: The presence of the acetohydrazide group and the specific substitution pattern on the dibenzo[b,e][1,4]diazepine core make this compound unique.
Distinct Properties: These structural features confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetohydrazide |
InChI |
InChI=1S/C24H28N4O3/c1-24(2)12-18-22(20(29)13-24)23(15-8-10-16(31-3)11-9-15)28(14-21(30)27-25)19-7-5-4-6-17(19)26-18/h4-11,23,26H,12-14,25H2,1-3H3,(H,27,30) |
InChI Key |
JBASIYCOUDCWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NN)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863583.png)
![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10863586.png)

![2-[(3,4-dichlorophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10863594.png)
![9-(Tert-butyl)-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10863595.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10863615.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10863617.png)
![N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10863627.png)
![3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10863628.png)


![6-(4-Bromophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10863647.png)
